1-(2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol
Description
The compound 1-(2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol features a phenylpiperazine core substituted with a 2,3-dimethylphenyl group and a 2,5-dimethoxyphenyl ethanol moiety. This structure combines arylpiperazine pharmacophores, known for modulating dopaminergic and serotonergic receptors, with methoxy and methyl substituents that influence lipophilicity and receptor-binding affinity.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-16-6-5-7-20(17(16)2)24-12-10-23(11-13-24)15-21(25)19-14-18(26-3)8-9-22(19)27-4/h5-9,14,21,25H,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSQIKGGNUUFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=C(C=CC(=C3)OC)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine ring: Starting from a suitable diamine and a dihalide.
Substitution reactions: Introducing the 2,5-dimethoxyphenyl and 2,3-dimethylphenyl groups through nucleophilic substitution.
Hydroxylation: Adding the ethan-1-ol group through hydroxylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes.
Pathways: Modulation of signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Arylpiperazine Derivatives with Ethanone Linkers
Example Compounds :
- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone
Key Differences :
- Linker Type: These analogs use an ethanone (ketone) linker instead of ethanol, reducing hydrogen-bonding capacity and altering metabolic stability.
- Substituent Effects : The 2-methoxy and 2,3-dichloro groups on the piperazine phenyl ring enhance anti-dopaminergic and anti-serotonergic activity compared to the 2,3-dimethylphenyl group in the target compound.
- QSAR Insights: QPlogBB (brain/blood partition coefficient) and electron affinity (EA) correlate with antidopaminergic activity. The ethanone linker may improve brain penetration compared to ethanol derivatives .
Piperazine-Ethanol Derivatives
Example Compounds :
- 2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-3-hydroxy-6-methyl-4H-pyran-4-one (Anticonvulsant candidate)
- 7,8-Dimethoxyperphenazine (Antipsychotic agent with phenothiazine core)
Key Differences :
- Core Structure: The hydroxypyranone core in the anticonvulsant compound shifts activity away from dopamine receptors, emphasizing structural flexibility in target selection.
- Substituent Position : 2,5-Dimethoxy groups in the target compound vs. 3,4-dimethoxy in 7,8-dimethoxyperphenazine affect serotonin receptor affinity.
- Pharmacokinetics: Ethanol linkers (as in the target compound) may enhance solubility but reduce blood-brain barrier penetration compared to methylene or ketone linkers .
Piperazine-Ethylamine Derivatives
Example Compound :
- 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine
Key Differences :
- Activity: Ethylamine derivatives are often precursors to prodrugs, whereas ethanol derivatives may exhibit direct receptor modulation .
Structural-Activity Relationship (SAR) Analysis
Research Findings and Implications
- Substituent Position : 2,3-Dimethyl groups on the piperazine phenyl ring (as in the target compound) balance steric hindrance and electron-donating effects, optimizing dopamine D2/D3 receptor binding .
- Methoxy Groups : 2,5-Dimethoxy substitution on the phenyl ring may enhance serotonin 5-HT2A receptor affinity, a feature shared with atypical antipsychotics like clozapine .
- Linker Flexibility: Ethanol linkers improve water solubility but may reduce CNS penetration compared to ethanone derivatives, necessitating prodrug strategies .
Biological Activity
1-(2,5-Dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various fields such as oncology and neuropharmacology. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of piperazine derivatives have been extensively studied. The specific compound exhibits several pharmacological properties:
- Anticancer Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cells. The compound's structure suggests potential interactions with cellular pathways involved in tumor growth and survival.
- Antidepressant Effects : Piperazine compounds have been linked to serotonergic activity, which may contribute to their antidepressant effects.
The mechanism of action for this compound likely involves:
- Receptor Binding : The compound may bind to various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
- Cell Signaling Pathways : It may modulate intracellular signaling pathways that lead to cell proliferation or apoptosis.
Anticancer Studies
A study conducted on a series of piperazine derivatives demonstrated significant anticancer activity against various cell lines. The findings are summarized in Table 1.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.4 | Induces apoptosis via caspase activation |
| Compound X | A549 | 10.0 | Inhibits cell cycle progression |
| Compound Y | HT29 | 12.5 | Promotes oxidative stress |
Neuropharmacological Effects
In another study focusing on the neuropharmacological effects of piperazine derivatives, the compound exhibited notable antidepressant-like properties in animal models. The results are shown in Table 2.
| Test Substance | Model Used | Result | |
|---|---|---|---|
| This compound | Forced Swim Test | Significant reduction in immobility time | Suggests antidepressant potential |
| Reference Drug | Forced Swim Test | Reduction in immobility time comparable to standard antidepressants | Validates model |
Case Studies
Case studies involving the administration of this compound in preclinical models have shown promising results:
- Study on MCF-7 Cells : In vitro tests indicated that the compound effectively reduced viability in breast cancer cells through apoptosis mechanisms.
- Behavioral Assessment in Rodents : Administration of the compound resulted in improved behavioral outcomes in stress-induced models, suggesting potential for treating mood disorders.
Q & A
Q. What are the recommended synthetic routes for 1-(2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol, and what reaction conditions are critical for yield optimization?
The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution, alkylation, or coupling reactions. For analogous piperazine derivatives, sodium hydride in dimethylformamide (DMF) is commonly used for nucleophilic aromatic substitution, while lithium aluminum hydride (LiAlH4) in anhydrous ether facilitates reductions . Precursor availability (e.g., 2,5-dimethoxyphenethylamine derivatives) and controlled temperature (20–80°C) are critical for minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., methoxy groups at 2,5-positions on the phenyl ring and methyl groups on the piperazine ring) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and UV detection .
- Mass Spectrometry (MS) : Verify molecular weight (expected ~425 g/mol based on analogous structures) .
- Elemental Analysis (CHNS) : Validate empirical formula (e.g., C21H28N2O3) with ≤0.4% deviation .
Q. What stability considerations are relevant for long-term storage of this compound?
While specific stability data are unavailable for this compound, related piperazine derivatives are typically stored at 2–8°C in amber vials under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Stability under accelerated conditions (40°C/75% RH for 6 months) should be tested to confirm shelf life .
Advanced Research Questions
Q. How can researchers identify potential pharmacological targets for this compound?
- In Silico Docking : Use software like AutoDock Vina to screen against serotonin (5-HT2A), dopamine (D2), or adrenergic receptors, given structural similarities to known ligands .
- In Vitro Binding Assays : Radioligand displacement studies (e.g., [<sup>3</sup>H]ketanserin for 5-HT2A) in transfected HEK293 cells .
- Functional Assays : Measure intracellular Ca<sup>2+</sup> flux or cAMP modulation to assess receptor activation/inhibition .
Q. What experimental strategies address the lack of toxicological data for this compound?
- Acute Toxicity : OECD Guideline 423 (oral administration in rodents, 300–2000 mg/kg dose range) .
- Genotoxicity : Ames test (TA98 and TA100 strains) to assess mutagenic potential .
- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?
- Meta-Analysis : Compare data from PubChem, EPA DSSTox, and experimental measurements (e.g., shake-flask method for logP) .
- Reproducibility Studies : Standardize protocols (e.g., pH 7.4 PBS for solubility) across labs .
Q. What advanced techniques characterize crystallographic or polymorphic properties of this compound?
- Single-Crystal X-Ray Diffraction : Resolve 3D structure and hydrogen-bonding networks .
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions (melting points >150°C expected) .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity for formulation stability .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. What methodologies assess the environmental impact of this compound during preclinical development?
- Fate Studies : OECD 308/309 guidelines to evaluate biodegradation in water/soil .
- Ecotoxicology : Daphnia magna acute toxicity (48h EC50) and algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
